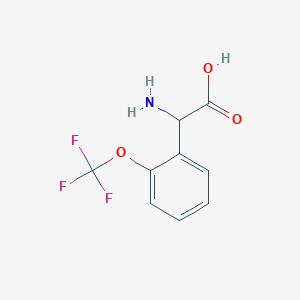

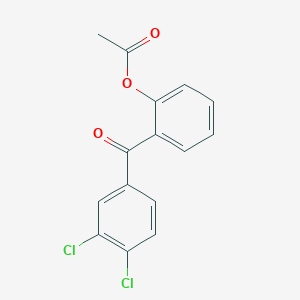

2-Acetoxy-3',4'-dichlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetoxy-3',4'-dichlorobenzophenone is a chemical compound that is related to various synthesized benzophenone derivatives. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis pathways that could be relevant for 2-Acetoxy-3',4'-dichlorobenzophenone.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, methylation, and various rearrangement reactions. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone starts with 3-aminophenol and involves acetylation, methylation, and a Fries rearrangement, leading to an overall yield of about 44% . Similarly, the synthesis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid involves the azlactone of 5-chlorovanillin and is confirmed by X-ray crystallography and NMR methods . These methods could potentially be adapted for the synthesis of 2-Acetoxy-3',4'-dichlorobenzophenone by altering the starting materials and reaction conditions to introduce the dichloro groups at the appropriate positions on the benzophenone backbone.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was also confirmed by X-ray crystallography, showing a trans extended side acid side chain conformation . These findings suggest that a similar approach could be used to analyze the molecular structure of 2-Acetoxy-3',4'-dichlorobenzophenone.

Chemical Reactions Analysis

The chemical reactions involving benzophenone derivatives can include photochemical synthesis, transacylation, and cyclization. For instance, p-Methoxyphenyl o-acetoxybenzoate undergoes photo-Fries rearrangement to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, which can further isomerize or react with acetyl chloride to form other products . These reactions highlight the reactivity of acetoxy and hydroxy groups on the benzophenone framework, which could be relevant when considering the reactivity of 2-Acetoxy-3',4'-dichlorobenzophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be deduced from their molecular structure and the nature of their substituents. The presence of acetoxy, methoxy, and chloro groups can influence properties such as solubility, melting point, and reactivity. For example, the cooperative non-covalent interactions in ethyl-2-(4-aminophenoxy)acetate contribute to its molecular packing, as discussed with the aid of Hirshfeld surface analysis . The UV/Vis spectra of this compound show bands that are assigned to specific electronic transitions, which are computed using DFT calculations . These techniques could be applied to determine the physical and chemical properties of 2-Acetoxy-3',4'-dichlorobenzophenone, with particular attention to the effects of the dichloro substituents on its behavior.

科学的研究の応用

Nonlinear Optical Properties

- Hydrazones, including compounds similar to 2-Acetoxy-3',4'-dichlorobenzophenone, have been investigated for their nonlinear optical properties. These compounds demonstrated potential for applications in optical devices like optical limiters and switches due to their two-photon absorption characteristics (Naseema et al., 2010).

Analytical Methods in Biochemistry

- In biochemistry, methods for determining benzophenone derivatives in human serum have been developed. These methods, involving techniques like dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, are crucial for studying the percutaneous absorption processes and can be applied to compounds like 2-Acetoxy-3',4'-dichlorobenzophenone (Tarazona et al., 2013).

Chemical Structure Analysis

- The compound's structure has been examined through methods like X-ray crystallography and nuclear magnetic resonance, revealing insights into its molecular configuration and the existence of enolic ester in solution, which can be important for various chemical applications (Haasbroek et al., 1998).

Organic Synthesis and Reactions

- Studies have explored its involvement in organic synthesis reactions, like the hydrolysis of related compounds. Such research provides a deeper understanding of the reactivity and potential applications in organic chemistry and material science (Novak & Glover, 2005).

Corrosion Inhibition

- Derivatives of benzophenone, including those similar to 2-Acetoxy-3',4'-dichlorobenzophenone, have been studied for their corrosion inhibition properties on metals. This research is significant in materials science, particularly in protecting metals in corrosive environments (Lgaz et al., 2017).

Electrochemical Applications

- The compound's electrochemical properties have been studied, such as in the electrochemical reduction and carboxylation of halobenzophenones. This research is essential for developing new electrochemical methods and applications in green chemistry (Isse et al., 2002).

Safety and Hazards

特性

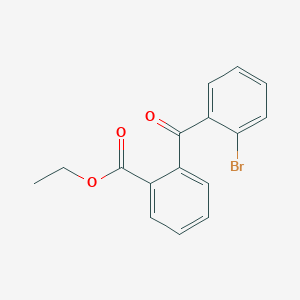

IUPAC Name |

[2-(3,4-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYADEPVHJQDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641601 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3',4'-dichlorobenzophenone | |

CAS RN |

890098-84-7 |

Source

|

| Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。